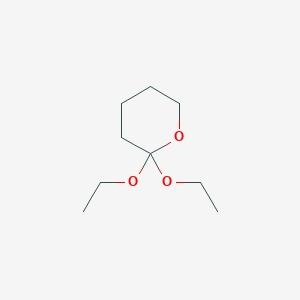

2H-Pyran, 2,2-diethoxytetrahydro-

Description

Classification within Cyclic Orthoester Chemistry

2H-Pyran, 2,2-diethoxytetrahydro- is classified as a cyclic orthoester. Orthoesters are organic compounds in which one carbon atom is attached to three alkoxy groups. In the case of 2H-Pyran, 2,2-diethoxytetrahydro-, the orthoester carbon is part of a tetrahydropyran (B127337) ring, a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.org The "2,2-diethoxy" designation indicates that two ethoxy groups are attached to the second carbon atom of the tetrahydropyran ring. This structure is also a type of acetal (B89532), specifically a ketal formed from a ketone precursor. total-synthesis.com

The formation of this cyclic orthoester is a direct result of the reaction between 3,4-dihydro-2H-pyran (DHP) and ethanol (B145695) in the presence of an acid catalyst. sigmaaldrich.com This reaction underscores the close relationship between enol ethers and the formation of acetals and orthoesters.

Historical Context and Evolution of Research

The study of 2H-Pyran, 2,2-diethoxytetrahydro- is intrinsically linked to the development of protecting group chemistry in organic synthesis. The use of 3,4-dihydro-2H-pyran (DHP) to protect alcohols by converting them into tetrahydropyranyl (THP) ethers became a cornerstone of synthetic strategy in the mid-20th century. total-synthesis.comthieme-connect.de THP ethers are valued for their stability under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic conditions. organic-chemistry.orgresearchgate.net

The formation of 2H-Pyran, 2,2-diethoxytetrahydro- is a direct consequence of the acid-catalyzed addition of ethanol to the double bond of DHP. This reaction proceeds via a stabilized carbocation intermediate, which is then attacked by the alcohol. total-synthesis.com While the primary focus of early research was on the resulting THP-protected alcohols, the chemistry of the orthoester itself has garnered interest over time, particularly as the understanding of orthoester reactivity has grown.

Contemporary Relevance in Synthetic Methodology and Materials Science

The contemporary significance of 2H-Pyran, 2,2-diethoxytetrahydro- extends from its foundational role in protecting group chemistry to its potential applications in materials science. The tetrahydropyranyl group remains a useful, albeit sometimes less favored, protecting group for alcohols. Its formation, which can lead to the generation of diastereomers if the alcohol is chiral, is a key consideration in modern asymmetric synthesis. total-synthesis.com

In the realm of materials science, the structural analogue, 2,2-diethoxytetrahydrofuran, is a known precursor for the synthesis of biodegradable polyorthoesters. wikipedia.orgwikipedia.org These polymers are of great interest for biomedical applications, such as in drug delivery systems, due to their ability to undergo controlled surface erosion. wikipedia.org By analogy, 2H-Pyran, 2,2-diethoxytetrahydro- is a promising monomer for the synthesis of novel polyorthoesters with potentially different degradation kinetics and physical properties. The transesterification reaction of this cyclic orthoester with diols would lead to the formation of polyorthoesters, releasing ethanol as a byproduct. wikipedia.org This potential application places 2H-Pyran, 2,2-diethoxytetrahydro- at the intersection of synthetic organic chemistry and advanced materials development.

Data Tables

Table 1: Properties of 3,4-Dihydro-2H-pyran (DHP) - Precursor to 2H-Pyran, 2,2-diethoxytetrahydro-

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 86 °C |

| Density | 0.922 g/mL |

| Refractive Index (n_D) | 1.440 |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Table 2: Synthesis of 2H-Pyran, 2,2-diethoxytetrahydro-

| Reactants | Catalyst | Product |

| 3,4-Dihydro-2H-pyran (DHP), Ethanol | Acid (e.g., p-toluenesulfonic acid) | 2H-Pyran, 2,2-diethoxytetrahydro- |

This reaction is a standard method for the formation of tetrahydropyranyl ethers and related acetals. sigmaaldrich.comorganic-chemistry.org

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

53143-91-2 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2,2-diethoxyoxane |

InChI |

InChI=1S/C9H18O3/c1-3-10-9(11-4-2)7-5-6-8-12-9/h3-8H2,1-2H3 |

InChI Key |

FKHZHLLQZGIQTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCCO1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2h Pyran, 2,2 Diethoxytetrahydro and Analogues

Direct Synthesis Approaches to 2,2-Dialkoxytetrahydropyrans

Direct synthesis approaches aim to construct the 2,2-dialkoxytetrahydropyran system without relying on pre-formed heterocyclic precursors. These methods involve the formation of the tetrahydropyran (B127337) ring and the introduction of the key geminal diethoxy functionality at the 2-position.

Cyclization Pathways for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is a fundamental step and can be achieved through various intramolecular cyclization reactions. One common strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. cdnsciencepub.comrsc.org This reaction proceeds through a formal [4+2] cycloaddition, leading to the formation of a tetrahydropyran-4-ol. Subsequent functional group manipulation would be required to introduce the desired substituents.

Another powerful method for tetrahydropyran synthesis is the intramolecular oxa-Michael reaction. wikipedia.org This approach involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone, typically promoted by a base or a specific catalyst, to afford the corresponding tetrahydropyranone derivative. Furthermore, palladium-catalyzed oxidative Heck redox-relay reactions have emerged as a stereoselective method for constructing functionalized tetrahydropyrans from dihydropyranyl alcohols. vedantu.comyoutube.com

The cyclization of epoxy alcohols also provides a versatile route to the tetrahydropyran core. researchgate.net Depending on the reaction conditions and the substitution pattern of the epoxy alcohol, either a 5-exo or 6-endo cyclization can occur, leading to tetrahydrofuran (B95107) or tetrahydropyran rings, respectively.

Introduction of Geminal Diethoxy Groups at the 2-Position

The direct introduction of a geminal diethoxy group at the 2-position of a pre-formed tetrahydropyran ring is challenging. A more viable direct approach involves the cyclization of a precursor that already contains the diethoxyacetal moiety. For instance, a δ-hydroxy aldehyde can be protected as its diethyl acetal (B89532). Subsequent activation of the hydroxyl group and intramolecular nucleophilic substitution would lead to the formation of the 2,2-diethoxytetrahydropyran ring.

Alternatively, a δ,ε-unsaturated alcohol can be envisioned to undergo an intramolecular oxymercuration-demercuration or a related electrophilic cyclization in the presence of ethanol (B145695). However, controlling the regioselectivity to favor the formation of the six-membered ring and the introduction of two ethoxy groups at the same carbon would be a significant synthetic challenge.

Precursor-Based Synthetic Strategies

A more common and often more efficient approach to 2H-Pyran, 2,2-diethoxytetrahydro- involves the modification of readily available heterocyclic precursors.

Derivatization from δ-Lactones

A highly practical route to 2,2-diethoxytetrahydropyran starts from δ-valerolactone. This six-membered cyclic ester can be synthesized through various methods, including the dehydrogenation of 1,5-pentanediol (B104693) using catalysts such as copper chromite or copper-zinc oxide. cdnsciencepub.comwikipedia.orgchempedia.infoorganic-chemistry.org

The conversion of δ-valerolactone to the target cyclic acetal can be achieved by reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction proceeds through the formation of a cyclic oxonium ion intermediate, which is then trapped by ethanol to yield the stable 2,2-diethoxytetrahydropyran. This transformation is analogous to the formation of cyclic orthoesters from lactones and diols. researchgate.netchempedia.info Another approach involves the reduction of the lactone to the corresponding lactol (2-hydroxytetrahydropyran), followed by acid-catalyzed acetalization with ethanol.

Table 1: Synthesis of δ-Valerolactone from 1,5-Pentanediol

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Copper Chromite | 200-250°C | High | cdnsciencepub.com |

| Copper-Zinc Oxide | Vapor Phase, 230°C | 86 | wikipedia.org |

| Copper on Pumice | Vapor Phase | Good | cdnsciencepub.com |

Transformations from Related Cyclic Ethers

Another important precursor for the synthesis of 2,2-diethoxytetrahydropyran is 3,4-dihydro-2H-pyran (DHP). DHP can be readily prepared by the dehydration of tetrahydrofurfuryl alcohol over an alumina (B75360) catalyst. researchgate.net

While the acid-catalyzed addition of one equivalent of ethanol to DHP is a standard method for the protection of alcohols as tetrahydropyranyl (THP) ethers, the formation of the 2,2-diethoxy derivative requires a different strategy. One possible route involves the epoxidation of the double bond in DHP, followed by acid-catalyzed ring-opening with two equivalents of ethanol. A more plausible two-step sequence would involve the oxidation of DHP at the allylic position to form a lactone, which can then be converted to the desired product as described in section 2.2.1.

Catalytic Systems and Reagents in Synthesis

A wide array of catalytic systems and reagents are employed in the synthesis of 2,2-dialkoxytetrahydropyrans and their precursors. The choice of catalyst is crucial for achieving high yields and selectivities.

For the formation of the tetrahydropyran ring, Lewis acids such as ZrCl₄ are effective in promoting multicomponent reactions for the synthesis of dihydropyran derivatives. osti.gov Noble metal catalysts, including palladium, gold, and platinum, are utilized in various cyclization reactions. rsc.orgresearchgate.net For instance, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is a versatile method for constructing the tetrahydropyran ring. researchgate.net

In the synthesis of δ-valerolactone from 1,5-pentanediol, copper-based catalysts are widely used. cdnsciencepub.comwikipedia.orgchempedia.infoorganic-chemistry.org The conversion of the lactone to the cyclic acetal typically requires an acid catalyst, such as a mineral acid or a solid acid catalyst, in conjunction with an orthoester like triethyl orthoformate.

Table 2: Catalysts and Reagents in the Synthesis of Tetrahydropyran Derivatives

| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |

| Dehydrogenation | Copper Chromite | 1,5-Pentanediol | δ-Valerolactone | cdnsciencepub.com |

| Dehydrogenation | Copper-Zinc Oxide | 1,5-Pentanediol | δ-Valerolactone | wikipedia.org |

| Dehydration | γ-Al₂O₃ | Tetrahydrofurfuryl Alcohol | 3,4-Dihydro-2H-pyran | researchgate.net |

| Multicomponent Reaction | ZrCl₄@Arabic Gum | Aldehyde, Malononitrile (B47326), Ethyl Acetoacetate | Dihydropyran derivative | osti.gov |

| Acetalization | Acid catalyst, Triethyl Orthoformate | δ-Valerolactone | 2,2-Diethoxytetrahydropyran | Inferred from researchgate.netchempedia.info |

| Prins Cyclization | Brønsted or Lewis Acids | Homoallylic Alcohol, Aldehyde | Tetrahydropyran-4-ol | cdnsciencepub.comrsc.org |

| Oxa-Michael Reaction | Base or Chiral Phosphoric Acids | δ-Hydroxy-α,β-unsaturated ester | Substituted Tetrahydropyran | wikipedia.org |

| Oxidative Heck Redox-Relay | Palladium(II) Acetate | Dihydropyranyl Alcohol | 2,6-trans-Tetrahydropyran | vedantu.comyoutube.com |

Acid-Catalyzed Synthetic Protocols

The most prevalent and direct method for the synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- involves the acid-catalyzed addition of ethanol to 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.comyoutube.com This reaction proceeds through the protonation of the double bond in DHP to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by ethanol on this electrophilic intermediate, followed by deprotonation, yields the desired tetrahydropyranyl ether. youtube.com

A variety of acid catalysts have been effectively employed for this transformation, ranging from strong mineral acids to solid-supported reagents. Common homogeneous catalysts include:

p-Toluenesulfonic acid (TsOH): A widely used, crystalline solid that is easy to handle. sigmaaldrich.comyoutube.com

Pyridinium p-toluenesulfonate (PPTS): A milder alternative to TsOH, often used when acid-sensitive functional groups are present. nih.gov

Boron trifluoride etherate (BF₃·OEt₂): A potent Lewis acid catalyst. sigmaaldrich.com

Hydrochloric acid (HCl) and Sulfuric acid (H₂SO₄): Strong mineral acids that can be used in trace amounts. sigmaaldrich.com

In recent years, heterogeneous acid catalysts have gained prominence due to their ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Examples of heterogeneous catalysts used for the synthesis of tetrahydropyranyl ethers include:

Amberlyst-15: A strongly acidic ion-exchange resin.

Zeolite H-beta: A microporous aluminosilicate (B74896) that offers shape selectivity and can be recycled. organic-chemistry.org

Silica-supported perchloric acid (HClO₄/SiO₂): A solid-supported superacid that can be used in catalytic amounts under solvent-free conditions. organic-chemistry.org

NH₄HSO₄ supported on SiO₂: A recyclable and efficient catalyst for the tetrahydropyranylation of alcohols in green solvents.

The general reaction scheme for the acid-catalyzed synthesis is as follows:

Reaction of 3,4-dihydro-2H-pyran with ethanol to form 2H-Pyran, 2,2-diethoxytetrahydro-

Metal-Mediated or Organocatalytic Approaches

While acid catalysis is the dominant strategy, a limited number of metal-mediated and organocatalytic methods have been reported for the formation of tetrahydropyranyl ethers. These approaches are generally explored to achieve the reaction under milder or neutral conditions, particularly for substrates containing acid-sensitive functional groups.

Metal-Mediated Approaches:

Direct metal-catalyzed additions of alcohols to DHP for the synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- are not widely documented in the literature. However, some metal triflates, which can act as Lewis acids, have been shown to catalyze this transformation. For instance, bismuth triflate [Bi(OTf)₃] is an effective catalyst for the tetrahydropyranylation of a variety of alcohols and phenols under solvent-free conditions. organic-chemistry.org This catalyst is relatively non-toxic and insensitive to air and small amounts of moisture. organic-chemistry.org

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool in modern organic synthesis. For the formation of tetrahydropyranyl ethers, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been reported as an effective organocatalyst. organic-chemistry.org This catalyst operates through hydrogen bonding activation and is particularly useful for the protection of sterically hindered and acid-sensitive alcohols. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions for the synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- and its analogues focuses on improving yield, reducing reaction times, simplifying work-up procedures, and employing environmentally benign methodologies.

Key parameters that are often optimized include the choice and loading of the catalyst, reaction temperature, and the use of solvent. The development of heterogeneous and recyclable catalysts has been a significant step towards more sustainable processes. For example, the use of zeolite H-beta or silica-supported perchloric acid allows for easy catalyst removal by simple filtration and minimizes acidic waste. organic-chemistry.org

Solvent-free conditions have also been explored to develop more environmentally friendly protocols. The reaction of alcohols with DHP can often be carried out neat, particularly when using a solid-supported catalyst, which simplifies the purification process. organic-chemistry.org

The table below summarizes various catalytic systems and general conditions used for the synthesis of tetrahydropyranyl ethers, which are applicable to the formation of 2H-Pyran, 2,2-diethoxytetrahydro-.

| Catalyst | Solvent | Temperature | General Observations |

| p-Toluenesulfonic acid (TsOH) | Dichloromethane | Room Temperature | Widely used, efficient for many substrates. |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temperature or 60 °C | Milder than TsOH, suitable for acid-sensitive substrates. nih.gov |

| Bismuth triflate [Bi(OTf)₃] | Solvent-free | Room Temperature | Effective for a variety of alcohols and phenols, moisture tolerant. organic-chemistry.org |

| Zeolite H-beta | Dichloromethane | Room Temperature | Heterogeneous, recyclable, high yields, short reaction times. organic-chemistry.org |

| Silica-supported perchloric acid | Solvent-free | Room Temperature | Highly efficient, simple work-up. organic-chemistry.org |

| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Dichloromethane | Room Temperature | Organocatalytic, suitable for sterically hindered and acid-sensitive alcohols. organic-chemistry.org |

Stereochemical Control in Synthesis

The formation of 2H-Pyran, 2,2-diethoxytetrahydro- from the achiral starting materials 3,4-dihydro-2H-pyran and ethanol results in a racemic mixture of two enantiomers. The reaction creates a new stereocenter at the C-2 position, which is the anomeric carbon of the tetrahydropyran ring.

When a chiral, non-racemic alcohol is used as the nucleophile, the reaction can lead to the formation of a mixture of diastereomers. organic-chemistry.org The stereochemical outcome is often dependent on the nature of the catalyst and the reaction conditions. However, for simple, non-chiral alcohols like ethanol, controlling the stereochemistry at the anomeric center is generally not a primary concern, as the resulting tetrahydropyranyl ether is typically used as a protecting group, which is later removed.

In the context of more complex substituted tetrahydropyrans, significant research has been dedicated to achieving high levels of stereocontrol. For instance, intramolecular cyclizations and reactions employing chiral catalysts can lead to the highly diastereoselective or enantioselective synthesis of polysubstituted tetrahydropyran rings. capes.gov.brnih.gov These advanced strategies, however, are generally not required for the straightforward synthesis of the parent 2H-Pyran, 2,2-diethoxytetrahydro-. The primary focus remains on efficient and high-yielding protocols for its formation as a protecting group.

Reactivity Profiles and Mechanistic Investigations of 2h Pyran, 2,2 Diethoxytetrahydro

Hydrolysis Reactions of Cyclic Orthoesters

The hydrolysis of cyclic orthoesters like 2H-Pyran, 2,2-diethoxytetrahydro- is a cornerstone for understanding acetal (B89532) chemistry. This process involves the cleavage of a carbon-oxygen bond and is typically facilitated by an acid catalyst.

While specific kinetic and thermodynamic data for the hydrolysis of 2H-Pyran, 2,2-diethoxytetrahydro- are not extensively documented in publicly available literature, studies on analogous compounds such as tetrahydropyran-2-yl alkanoates provide a robust framework for understanding its behavior. The hydrolysis of these related compounds is typically first-order with respect to the substrate. youtube.com The reaction rate is highly sensitive to the solvent polarity and the presence of acid catalysts.

In acidic and neutral conditions, the hydrolysis of similar tetrahydropyranyl derivatives points towards an AA1-1 mechanism, where the rate-limiting step is the formation of a tetrahydropyran-2-yl carbonium ion. researchgate.net This is supported by activation parameters, isotope exchange studies, and the lack of buffer catalysis. researchgate.net The rate of hydrolysis is significantly influenced by the pH of the medium, with acidic conditions greatly accelerating the reaction. For instance, related compounds like 3,4-dihydro-2-methoxy-2H-pyran hydrolyze rapidly at a low pH of 2.5, with a half-life of 18.8 minutes, while showing no significant hydrolysis at a neutral pH of 7.4. rsc.org

Table 1: Illustrative Kinetic Parameters for the Hydrolysis of a Cyclic Orthoester

| Parameter | Value | Conditions |

| Rate Constant (k) | Varies with pH | Aqueous solution |

| Reaction Order | First-order | - |

| Activation Energy (Ea) | Moderate | Acid-catalyzed |

| Enthalpy of Activation (ΔH‡) | Positive | - |

| Entropy of Activation (ΔS‡) | Near zero or slightly positive | Indicative of a unimolecular rate-determining step |

Note: This table is illustrative and based on data for analogous compounds. Specific values for 2H-Pyran, 2,2-diethoxytetrahydro- would require experimental determination.

The acid-catalyzed hydrolysis of 2H-Pyran, 2,2-diethoxytetrahydro- is proposed to proceed through a well-established mechanism for acetal hydrolysis. The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com

The key steps are as follows:

Protonation: One of the ethoxy groups is protonated, converting it into a good leaving group (ethanol).

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol (B145695), and the resulting species is stabilized by the lone pair of electrons on the adjacent ring oxygen, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step, usually by another water molecule or a conjugate base, yields the hemiorthoester intermediate and regenerates the acid catalyst.

This hemiorthoester can then undergo further hydrolysis to ultimately yield δ-valerolactone and another molecule of ethanol.

Stereoelectronic effects play a crucial role in the cleavage of orthoesters. The theory of stereoelectronic control posits that the specific cleavage of a carbon-oxygen bond is most favorable when the other heteroatoms (in this case, the other two oxygen atoms) each have a lone pair orbital oriented anti-periplanar to the leaving group. researchgate.net This orientation allows for the donation of electron density from the non-bonded electrons into the antibonding orbital (σ*) of the bond being broken, thus lowering the activation energy of the cleavage.

In the context of 2H-Pyran, 2,2-diethoxytetrahydro-, the conformation of the pyran ring and the orientation of the ethoxy groups will dictate the efficiency of the hydrolysis. The anomeric effect, a specific type of stereoelectronic effect, also influences the stability of the ground state and the transition states. For related tetrahydropyranyl acetals, it has been observed that the relative reactivity of axial and equatorial isomers can be influenced by stereoelectronic factors, although these effects can be subtle. rsc.org

The hydrolysis of 2H-Pyran, 2,2-diethoxytetrahydro- proceeds via a hemiorthoester tetrahedral intermediate. researchgate.net This intermediate is formed after the initial departure of one ethoxy group and the subsequent attack by water. The structure of this intermediate is 2-ethoxy-tetrahydro-2H-pyran-2-ol.

These intermediates are generally unstable and difficult to isolate. However, their existence is well-supported by mechanistic studies and by analogy to the stable hemiacetals formed from the cyclization of hydroxy aldehydes, such as tetrahydro-2H-pyran-2-ol, which is the cyclized form of 5-hydroxypentanal. nih.gov The breakdown of the hemiorthoester intermediate is also subject to stereoelectronic control, where the orientation of the lone pairs on the oxygen atoms dictates whether an alcohol or a lactone is formed. researchgate.net The conformation of this intermediate is critical in determining the reaction pathway. researchgate.net

The complete hydrolysis of 2H-Pyran, 2,2-diethoxytetrahydro- is expected to yield δ-valerolactone and two molecules of ethanol. The reaction proceeds in a stepwise manner. The initial hydrolysis product is the hemiorthoester intermediate, 2-ethoxy-tetrahydro-2H-pyran-2-ol, and one molecule of ethanol. researchgate.net

This hemiorthoester can then undergo further acid-catalyzed hydrolysis. Protonation of the remaining ethoxy group, followed by its departure as ethanol and attack by water, would lead to a dihydroxy tetrahedral intermediate. This intermediate would then collapse to form the final product, δ-valerolactone, and a second molecule of ethanol. An alternative pathway for the breakdown of the hemiorthoester could involve the departure of the hydroxyl group after protonation, leading back to the oxocarbenium ion, which would be a non-productive pathway.

The nature of the final products is dependent on the reaction conditions. Under strongly acidic conditions, the equilibrium will favor the formation of the more stable lactone.

Transesterification Reactions

Transesterification of orthoesters is a process where an existing alkoxy group is exchanged with an alcohol from the reaction medium. For 2H-Pyran, 2,2-diethoxytetrahydro-, this would involve reacting the compound with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid catalyst.

The mechanism of transesterification is analogous to the initial steps of hydrolysis. The reaction is initiated by protonation of one of the ethoxy groups, followed by its departure as ethanol to form the oxocarbenium ion. Instead of water, a molecule of the new alcohol then acts as a nucleophile, attacking the oxocarbenium ion. Subsequent deprotonation yields the new orthoester.

This reaction is typically reversible, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed. While specific studies on the transesterification of 2H-Pyran, 2,2-diethoxytetrahydro- are not readily found, the general principles of orthoester and acetal transesterification are well-established in organic chemistry.

Reaction with Diols for Polyorthoester Formation

2H-Pyran, 2,2-diethoxytetrahydro- serves as a key monomer in the synthesis of polyorthoesters, a class of biodegradable polymers with applications in drug delivery systems. The formation of these polymers occurs through a transesterification reaction with diols.

A typical polycondensation reaction involves the reaction of 2H-Pyran, 2,2-diethoxytetrahydro- with a diol, such as 1,6-hexanediol. youtube.com This reaction is generally carried out at elevated temperatures, often between 75°C and 180°C, and can be catalyzed by trace amounts of a Lewis acid. youtube.com The initial transesterification reaction proceeds with the continuous removal of ethanol, which drives the equilibrium towards the formation of the polymer. youtube.com Following the initial transesterification, a polycondensation step is often carried out under reduced pressure (e.g., 0.0001 to 0.10 mm Hg) and elevated temperatures for an extended period (12 to 96 hours) to achieve a high molecular weight polymer. youtube.com

The general scheme for this polymerization is as follows:

n (2H-Pyran, 2,2-diethoxytetrahydro-) + n (HO-R-OH) → [-O-R-O-C(O(CH₂)₄)-]n + 2n (CH₃CH₂OH)

The properties of the resulting polyorthoester can be tailored by the choice of the diol. While specific data for reactions involving 2H-Pyran, 2,2-diethoxytetrahydro- is limited in publicly available literature, a patent describes a similar polymerization using various diols and related cyclic orthoesters, highlighting the versatility of this reaction. youtube.com

Table 1: Exemplary Reaction Components for Polyorthoester Synthesis

| Orthoester Monomer | Diol Monomer |

| 2,2-diethoxytetrahydropyran | 1,6-hexanediol |

This table illustrates a representative combination of monomers for the synthesis of polyorthoesters as described in the patent literature. youtube.com

Mechanistic Aspects of Transesterification

The formation of polyorthoesters from 2H-Pyran, 2,2-diethoxytetrahydro- and diols proceeds via an acid-catalyzed transesterification mechanism. While detailed mechanistic studies specifically for this compound are not extensively documented, the general mechanism for acid-catalyzed transesterification of esters provides a well-established framework. youtube.commasterorganicchemistry.com

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms of the orthoester by an acid catalyst. This protonation makes the ethoxy group a better leaving group (ethanol). Subsequently, a molecule of the diol acts as a nucleophile, attacking the electrophilic carbon of the orthoester. This attack leads to the formation of a tetrahedral intermediate. The intermediate then eliminates a molecule of ethanol, and after deprotonation, the first transesterification product is formed. This process repeats, leading to the growth of the polymer chain.

The key steps in the acid-catalyzed transesterification mechanism are:

Protonation of the orthoester. youtube.com

Nucleophilic attack by the diol.

Elimination of ethanol.

Deprotonation to regenerate the catalyst and form the new ether linkage.

This entire process is a series of equilibrium steps. The removal of ethanol is crucial to drive the reaction towards the formation of the high molecular weight polymer. youtube.com

Electrophilic and Nucleophilic Reactions

Condensation Reactions with Active Methylene (B1212753) Compounds

While specific examples of condensation reactions between 2H-Pyran, 2,2-diethoxytetrahydro- and active methylene compounds are not readily found in the literature, the general reactivity of orthoesters suggests that such reactions are plausible. Orthoesters can act as electrophiles, especially when activated by a Lewis acid.

In a hypothetical reaction, 2H-Pyran, 2,2-diethoxytetrahydro- could be activated by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This electrophilic species could then be attacked by the nucleophilic carbanion generated from an active methylene compound (e.g., malononitrile (B47326) or diethyl malonate). The reaction would likely result in the formation of a new carbon-carbon bond, leading to a functionalized tetrahydropyran (B127337) derivative. The reaction would likely require anhydrous conditions to prevent hydrolysis of the orthoester and the intermediate oxocarbenium ion.

Reactions with Carbonyl Compounds

Similar to the reactions with active methylene compounds, the reaction of 2H-Pyran, 2,2-diethoxytetrahydro- with carbonyl compounds would likely require activation by a Lewis acid. The Lewis acid would coordinate to one of the oxygen atoms of the orthoester, facilitating the departure of an ethoxy group and the formation of an oxocarbenium ion. This electrophilic intermediate could then be attacked by the oxygen atom of a carbonyl compound (an aldehyde or a ketone).

This type of reaction could lead to the formation of a new acetal or ketal. However, without specific experimental data, the precise outcome and the optimal reaction conditions remain speculative. The reactivity would also be influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones.

Ring-Opening and Rearrangement Processes

2H-Pyran, 2,2-diethoxytetrahydro- can undergo ring-opening reactions, particularly under acidic conditions. The acid-catalyzed hydrolysis of this cyclic orthoester is a key example of a ring-opening process.

The hydrolysis of 2,2-diethoxytetrahydropyran has been studied and is known to yield a mixture of 5-hydroxypentanoic acid ethyl ester and δ-valerolactone. The ratio of these products can be influenced by the pH of the reaction medium. The mechanism involves the initial protonation of an exocyclic ethoxy group, followed by the departure of ethanol to form an oxocarbenium ion. This ion is then attacked by water. The subsequent steps involve the opening of the tetrahydropyran ring to give the hydroxy ester or intramolecular cyclization to yield the lactone.

The conformation of the tetrahedral intermediate formed during hydrolysis plays a crucial role in determining the product distribution, a concept explained by the theory of stereoelectronic control.

Solvent Effects on Reactivity and Mechanism

The choice of solvent can significantly influence the reactivity and reaction mechanism of 2H-Pyran, 2,2-diethoxytetrahydro-. The reactions of this compound often involve the formation of charged intermediates, such as oxocarbenium ions. The stability of these intermediates is highly dependent on the polarity of the solvent.

In reactions that proceed through an Sₙ1-like mechanism, involving the formation of a discrete oxocarbenium ion, polar protic solvents (e.g., water, alcohols) are generally favored. libretexts.org These solvents can solvate both the cationic intermediate and the leaving group, thereby lowering the activation energy for the ionization step. libretexts.org

Conversely, for reactions that may proceed through an Sₙ2-like mechanism, where a nucleophile attacks the electrophilic carbon in a concerted fashion, less polar aprotic solvents might be preferred. In such cases, polar protic solvents can solvate the nucleophile, reducing its reactivity. wizeprep.com

For instance, in the context of polyorthoester formation, the reaction is often carried out in the absence of a solvent or in a high-boiling, non-polar aprotic solvent to facilitate the removal of ethanol by distillation. youtube.com The use of polar solvents could potentially hinder the reaction by solvating the reactants and intermediates in a way that is not conducive to the desired polymerization.

Applications in Advanced Organic Synthesis and Polymer Chemistry

Utility as a Synthon for Complex Molecular Architectures

In the art of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that aids in the design of a synthetic route. wikipedia.orgresearchgate.net 2H-Pyran, 2,2-diethoxytetrahydro- can be viewed as a synthon for a reactive oxocarbenium ion intermediate under acidic conditions. This electrophilic species can then react with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The core utility of 2H-Pyran, 2,2-diethoxytetrahydro- as a synthon is intrinsically linked to its function as a protecting group for hydroxyl functionalities, analogous to the more commonly used 3,4-dihydro-2H-pyran (DHP). libretexts.org By reacting with an alcohol, it forms a tetrahydropyranyl (THP) ether, effectively masking the reactive hydroxyl group during subsequent synthetic transformations. This protection strategy is crucial in multi-step syntheses of complex natural products and pharmaceuticals where selective reactivity is paramount. The THP ether is stable to a wide range of non-acidic reagents but can be readily cleaved under mild acidic conditions to regenerate the alcohol. organic-chemistry.org

Furthermore, the orthoester functionality of 2H-Pyran, 2,2-diethoxytetrahydro- allows for its participation in the synthesis of spirocyclic systems. researchgate.netnih.gov Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov By reacting with di-nucleophiles, such as diols or dithiols, 2H-Pyran, 2,2-diethoxytetrahydro- can serve as a linchpin to construct spirocyclic acetals or thioacetals, which are key intermediates in the synthesis of various biologically active molecules.

Monomeric Role in Biodegradable Polymer Synthesis

Perhaps the most significant application of 2H-Pyran, 2,2-diethoxytetrahydro- is its role as a key monomer in the synthesis of a class of biodegradable polymers known as poly(ortho esters) (POEs). wikipedia.orglibretexts.org These polymers have garnered considerable attention for their use in controlled drug delivery systems due to their biocompatibility and tunable degradation rates. wikipedia.orgnih.gov

The synthesis of the first generation of poly(ortho esters) (POE I) involves the transesterification reaction of 2H-Pyran, 2,2-diethoxytetrahydro- with various diols. libretexts.org This polycondensation reaction, typically catalyzed by an acid, proceeds with the elimination of ethanol (B145695) to form the high molecular weight polymer. The properties of the resulting POE, such as its degradation rate and mechanical strength, can be tailored by carefully selecting the diol co-monomer.

| Diol Co-monomer | Resulting Polymer Properties | Reference |

| 1,6-Hexanediol | Forms a solid, hydrophobic polymer. | nih.gov |

| Triethylene glycol | Produces a more hydrophilic, semi-solid polymer. | researchgate.net |

| 1,10-Decanediol | Leads to hydrophobic, semi-solid materials. | researchgate.net |

Formation of Polyorthoesters for Controlled Release Systems

The utility of poly(ortho esters) derived from 2H-Pyran, 2,2-diethoxytetrahydro- in controlled release systems stems from their unique surface-eroding degradation mechanism. wikipedia.orglibretexts.org Unlike bulk-eroding polymers, where degradation occurs throughout the polymer matrix, surface-eroding polymers degrade layer by layer. This allows for a more predictable and controlled release of an encapsulated drug, often approaching zero-order release kinetics. libretexts.org

The degradation of POEs is acid-catalyzed. The orthoester linkages in the polymer backbone are stable at neutral pH but hydrolyze in the presence of acid. libretexts.org By incorporating acidic excipients into the polymer matrix, the rate of hydrolysis and subsequent drug release can be precisely controlled. nih.gov This feature is particularly advantageous for long-term drug delivery applications, where a sustained and steady release of the therapeutic agent is required. wikipedia.orguchicago.edu These systems have been explored for a variety of applications, including post-surgical pain management, ophthalmic drug delivery, and cancer therapy. wikipedia.orgnih.govutsouthwestern.edu

Strategies for Functional Group Manipulation and Transformation

The chemical reactivity of 2H-Pyran, 2,2-diethoxytetrahydro- is dominated by the orthoester functionality. The primary strategy for its manipulation involves acid-catalyzed reactions. Treatment with a catalytic amount of acid in the presence of a nucleophile leads to the opening of the pyran ring and the formation of a new functional group.

For instance, the acid-catalyzed hydrolysis of 2H-Pyran, 2,2-diethoxytetrahydro- initially yields an intermediate hemiacetal, which can then be further hydrolyzed to a δ-hydroxy ester. This transformation provides a route to convert the cyclic orthoester into a linear, bifunctional molecule that can be used in further synthetic steps.

Another key transformation is the reaction with alcohols to form THP ethers, as mentioned earlier. This reaction is a cornerstone of protecting group chemistry in organic synthesis. libretexts.orgorganic-chemistry.org The choice of acid catalyst and reaction conditions can be optimized to ensure high yields and selectivity.

| Reaction Type | Reagents | Product Type | Reference |

| Hydrolysis | H₃O⁺ | δ-Hydroxy ester | shu.ac.uk |

| Acetalization | R-OH, H⁺ | Tetrahydropyranyl (THP) ether | libretexts.orgorganic-chemistry.org |

| Transesterification | Diol, H⁺ | Poly(ortho ester) | libretexts.orgnih.gov |

Potential in Heterocyclic Compound Construction

While the primary role of 2H-Pyran, 2,2-diethoxytetrahydro- is in the formation of poly(ortho esters) and as a protecting group, its inherent structure suggests potential for the construction of other heterocyclic systems. The acid-catalyzed ring-opening generates a reactive intermediate that could, in principle, be trapped intramolecularly or intermolecularly to form new ring systems.

For example, by carefully choosing a diol with additional functional groups, the polymerization reaction could be designed to yield polymers with pendant heterocyclic moieties. Alternatively, reaction with a bifunctional nucleophile containing, for instance, an amine and a thiol, could lead to the formation of novel sulfur- and nitrogen-containing heterocyclic structures.

While specific examples of using 2H-Pyran, 2,2-diethoxytetrahydro- as a direct precursor for other heterocyclic rings are not extensively documented in the literature, the fundamental reactivity of the orthoester group provides a conceptual framework for such transformations. The development of new catalytic systems, particularly those involving Lewis acids, could unlock the potential of this compound in the synthesis of a broader range of complex heterocyclic architectures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in defining the number and types of hydrogen atoms present in 2H-Pyran, 2,2-diethoxytetrahydro-. The chemical shifts, integration, and multiplicity of the signals provide a detailed map of the proton environments. The protons of the two ethoxy groups exhibit characteristic signals for the methylene (B1212753) (-OCH2-) and methyl (-CH3) groups. The methylene protons typically appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The protons on the tetrahydropyran (B127337) ring give rise to more complex signals in the aliphatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their stereochemical relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-Pyran, 2,2-diethoxytetrahydro-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH₂-CH₃ | 3.4 - 3.7 | Quartet |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| Ring Protons | 1.4 - 1.9, 3.5 - 3.8 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. youtube.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization states. udel.edulibretexts.org In 2H-Pyran, 2,2-diethoxytetrahydro-, the spectrum would show signals for the acetal (B89532) carbon (C-2), the carbons of the tetrahydropyran ring, and the two carbons of the ethoxy groups. The chemical shift of the acetal carbon is particularly diagnostic, appearing significantly downfield due to the two attached oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-Pyran, 2,2-diethoxytetrahydro-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (Acetal) | 95 - 105 |

| Ring Carbons | 20 - 40, 60 - 70 |

| -O-CH₂-CH₃ | 58 - 65 |

| -O-CH₂-CH₃ | 15 - 20 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals, especially for the complex spin systems within the tetrahydropyran ring, two-dimensional (2D) NMR techniques are invaluable. libretexts.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. slideshare.netmnstate.edu It would reveal which protons on the tetrahydropyran ring are adjacent to one another, helping to trace the connectivity of the ring protons. mnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netslideshare.net It allows for the direct assignment of each proton signal to its attached carbon atom.

These advanced NMR methods provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of the atoms within 2H-Pyran, 2,2-diethoxytetrahydro-. harvard.edu

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 2H-Pyran, 2,2-diethoxytetrahydro- is characterized by the strong C-O stretching vibrations of the acetal and ether linkages. The absence of a strong absorption in the carbonyl region (around 1700 cm⁻¹) and the hydroxyl region (around 3300 cm⁻¹) would confirm the structure.

Table 3: Characteristic IR Absorption Bands for 2H-Pyran, 2,2-diethoxytetrahydro-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Acetal/Ether) | Stretching | 1050 - 1150 |

Note: These are general ranges and the exact peak positions can vary.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2H-Pyran, 2,2-diethoxytetrahydro-, the Raman spectrum would also show characteristic bands for the C-H and C-O vibrations, as well as vibrations of the pyran ring structure. The combination of IR and Raman data offers a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of "2H-Pyran, 2,2-diethoxytetrahydro-" through analysis of its fragmentation patterns. When subjected to electron ionization (EI), the molecule undergoes characteristic cleavages that provide valuable structural information.

The molecular ion peak ([M]⁺) for "2H-Pyran, 2,2-diethoxytetrahydro-" would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for cyclic acetals and ethers, this peak can be weak or absent. libretexts.org The fragmentation of the tetrahydropyran ring and the loss of the ethoxy groups are the predominant pathways.

Key fragmentation pathways for cyclic ethers involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For "2H-Pyran, 2,2-diethoxytetrahydro-", the most likely fragmentations would involve the loss of an ethoxy radical (•OCH₂CH₃, mass = 45) or an ethoxy group with a hydrogen rearrangement. Cleavage of the pyran ring itself can also lead to a series of characteristic smaller fragments. The analysis of these patterns is critical for distinguishing it from structural isomers. youtube.com

Table 1: Predicted Major Mass Spectral Fragments for 2H-Pyran, 2,2-diethoxytetrahydro-

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 159 | [M-CH₃]⁺ | Loss of a methyl radical from an ethoxy group |

| 145 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 115 | [M-OC₂H₅]⁺ | Loss of an ethoxy radical |

| 85 | [C₅H₉O]⁺ | Cleavage of the C-O bonds of the acetal and loss of ethoxy groups |

| 71 | [C₄H₇O]⁺ | Ring cleavage fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

This table is predictive and based on general fragmentation patterns of cyclic acetals and ethers.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating "2H-Pyran, 2,2-diethoxytetrahydro-" from reaction mixtures, identifying impurities, and quantifying its concentration.

Given its likely volatility, gas chromatography (GC) is a primary technique for the analysis of "2H-Pyran, 2,2-diethoxytetrahydro-". libretexts.org The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. msu.edu For the analysis of cyclic ketones and orthoesters, specific GC conditions can be optimized for high resolution and accurate quantification. documentsdelivered.comepa.gov

A typical GC analysis would involve injecting a vaporized sample into a heated column. msu.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantification.

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition | Purpose |

| Column Type | Capillary column (e.g., HP-5, DB-1) | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | Dimethylpolysiloxane | A non-polar phase suitable for a wide range of organic molecules. researchgate.net |

| Injector Temperature | ~250 °C | Ensures complete and rapid vaporization of the sample. msu.edu |

| Oven Temperature Program | Gradient (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds; MS provides structural information. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of "2H-Pyran, 2,2-diethoxytetrahydro-", especially if it has low volatility or is thermally unstable. It is also the method of choice for preparative separations to isolate the pure compound. quality-assistance.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the separation of a wide variety of organic molecules. nih.gov

The purity of tetrahydropyran derivatives can be effectively determined using HPLC, often coupled with a UV detector if the molecule possesses a chromophore, or a mass spectrometer for universal detection and identification. nih.gov Chiral HPLC methods can also be developed to separate enantiomers if the compound is chiral and has been synthesized as a racemic mixture. nih.gov

Table 3: Illustrative Liquid Chromatography (LC) Conditions for Purity Analysis

| Parameter | Condition | Purpose |

| Column Type | C18 (Reversed-Phase) | A versatile column for the separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | A common solvent system for reversed-phase HPLC, with the gradient allowing for the elution of a range of components. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and reproducibility. |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | RI and ELSD are universal detectors suitable for compounds without a UV chromophore. MS provides mass information for peak identification. |

Rotational Spectroscopy for Gas-Phase Conformational Analysis (applicable to related tetrahydropyran systems)

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. acs.org While direct data for "2H-Pyran, 2,2-diethoxytetrahydro-" may be scarce, studies on the parent tetrahydropyran (THP) ring system provide significant insights into the conformational preferences that would also govern the structure of its derivatives. epa.gov

By precisely measuring the transition frequencies between rotational states, one can determine the moments of inertia of the molecule with very high accuracy. From these moments of inertia, detailed structural parameters such as bond lengths and bond angles can be derived. For flexible molecules like those containing a tetrahydropyran ring, rotational spectroscopy can distinguish between different conformers (e.g., chair, boat, twist-boat) and determine their relative energies and populations in the gas phase. This technique has been instrumental in characterizing the anomeric effect in substituted tetrahydropyrans.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile method that balances computational cost and accuracy, making it suitable for a wide range of chemical systems.

DFT calculations would be instrumental in predicting the fundamental electronic properties and energetics of 2H-Pyran, 2,2-diethoxytetrahydro-. These calculations would determine the molecule's ground-state energy, optimized geometry (bond lengths and angles), and the distribution of electron density. By calculating the energies of different conformers, such as chair and boat forms of the pyran ring, the most stable three-dimensional structure of the molecule could be identified. A computational study on dihydropyran compounds, for instance, has shown that substituent groups can influence the activation energy of thermal decomposition, a finding that DFT could further elucidate for the title compound. mdpi.com

A hypothetical data table for the optimized geometric parameters of the most stable conformer of 2H-Pyran, 2,2-diethoxytetrahydro-, as would be generated by DFT calculations, is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 2H-Pyran, 2,2-diethoxytetrahydro-

| Parameter | Value |

|---|---|

| C2-O1 Bond Length (Å) | 1.43 |

| C6-O1 Bond Length (Å) | 1.43 |

| C2-O(ethoxy) Bond Length (Å) | 1.41 |

| C-C Bond Lengths (pyran ring) (Å) | 1.52 - 1.54 |

| C-O-C Bond Angle (pyran ring) (°) | 112.5 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For 2H-Pyran, 2,2-diethoxytetrahydro-, this would involve studying reactions such as hydrolysis of the acetal (B89532) group. DFT calculations can identify the structures of transition states—the high-energy configurations that connect reactants and products. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates. For example, studies on related dihydropyran compounds have utilized DFT to investigate thermal decomposition mechanisms, identifying concerted pathways with six-membered cyclic transition states. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. ossila.compearson.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. ossila.comwikipedia.org A small HOMO-LUMO gap generally suggests higher reactivity. DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO for 2H-Pyran, 2,2-diethoxytetrahydro-, offering insights into its reactivity towards electrophiles and nucleophiles.

A hypothetical representation of the HOMO and LUMO energy levels for 2H-Pyran, 2,2-diethoxytetrahydro- is provided in the table below.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2H-Pyran, 2,2-diethoxytetrahydro-

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | +1.5 |

| HOMO | -8.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of flexible molecules like 2H-Pyran, 2,2-diethoxytetrahydro-. This would involve exploring the different chair and twist-boat conformations of the pyran ring and the rotational freedom of the ethoxy groups. MD simulations are also invaluable for studying how the molecule interacts with its environment, such as in a solvent or with other molecules.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors can be derived. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. By calculating these descriptors for 2H-Pyran, 2,2-diethoxytetrahydro-, its reactivity in different chemical environments could be predicted and compared with other molecules.

Q & A

Basic Research Question

- Hazard Classification : Analogous compounds (e.g., 2-ethoxy-4-methyl-tetrahydro-pyran) exhibit acute oral toxicity (rat LD₅₀: 5160 µL/kg) and skin irritation .

- Protective Measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Emergency Protocols :

Advanced Research Question

- Acidic Conditions : The ethoxy groups at C-2 create steric hindrance, slowing acid-catalyzed ring-opening. Stability tests (e.g., HCl/MeOH, 25°C) show <10% degradation after 24 hours for similar compounds .

- Basic Conditions : Ethoxy substituents enhance resistance to nucleophilic attack. Hydrolysis rates (e.g., NaOH/EtOH) correlate with steric bulk—bulkier groups (e.g., tert-butoxy) increase stability .

Key Reference : provides thermochemical data for pyran stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.